

MI-136: A Potent Chemical Probe for Interrogating Menin-MLL Interactions

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Compound of Interest

Compound Name: MI-136

Cat. No.: B560163

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MI-136 is a small molecule inhibitor that serves as a high-affinity chemical probe for the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) proteins.^{[1][2]} This interaction is a critical driver in certain types of cancers, particularly in MLL-rearranged leukemias and castration-resistant prostate cancer.^{[1][2][3][4]} **MI-136** offers researchers a valuable tool to dissect the cellular functions of the menin-MLL axis and to explore its therapeutic potential. This guide provides a comprehensive overview of **MI-136**, including its biochemical and cellular activity, detailed experimental protocols for its use, and a visualization of the key signaling pathways it modulates.

Biochemical and Cellular Activity of MI-136

MI-136 is a potent inhibitor of the menin-MLL interaction, demonstrating strong binding affinity to menin.^{[1][4][5]} This inhibitory action disrupts the recruitment of the MLL complex to chromatin, thereby affecting the expression of downstream target genes involved in cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data for **MI-136**'s activity.

Table 1: Biochemical Activity of **MI-136**

Parameter	Value	Assay Method	Reference
IC50	31 nM	Fluorescence Polarization	[1] [4] [5]
Kd	23.6 nM	Isothermal Titration Calorimetry	[1] [4] [5]

Table 2: Cellular Activity of **MI-136** in Cancer Cell Lines

Cell Line	Cancer Type	IC50	Assay Method	Reference
LNCaP	Prostate Cancer	5.59 μ M	Cell Proliferation Assay	[1]
VCaP	Prostate Cancer	7.15 μ M	Cell Proliferation Assay	[1]
22rv1	Prostate Cancer	5.37 μ M	Cell Proliferation Assay	[1]
Endometrial Cancer Organoids	Endometrial Cancer	4.5 μ M	Organoid Viability Assay	[3]
MLL-AF9 cells	MLL-rearranged Leukemia	0.55 μ M	Cell Proliferation Assay	[2]

Table 3: In Vivo Efficacy of **MI-136**

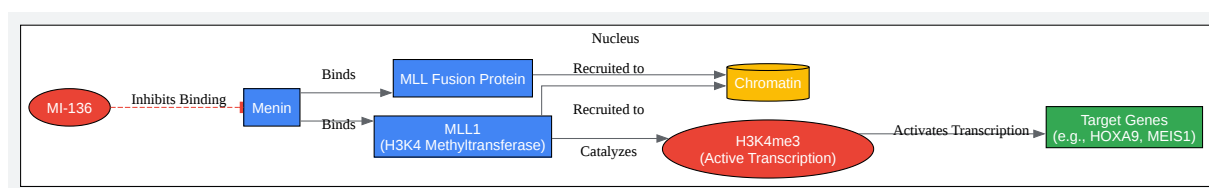
Animal Model	Tumor Type	Dosage and Administration	Outcome	Reference
VCaP xenografts in mice	Castration-resistant Prostate Cancer	40 mg/kg, intraperitoneal injection, 5 days a week	Significant decrease in tumor growth	[1] [4]

Signaling Pathways Modulated by MI-136

MI-136 primarily exerts its effects by disrupting the menin-MLL interaction, which in turn impacts several downstream signaling pathways crucial for cancer cell survival and proliferation.

Menin-MLL Signaling Pathway

Menin acts as a scaffold protein, tethering the MLL1 histone methyltransferase to chromatin at specific gene loci. This leads to the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. MLL fusion proteins, common in aggressive leukemias, rely on this interaction with menin to drive the expression of oncogenic target genes like HOXA9 and MEIS1. **MI-136** competitively binds to the MLL binding pocket on menin, preventing the recruitment of the MLL complex and subsequent gene activation.

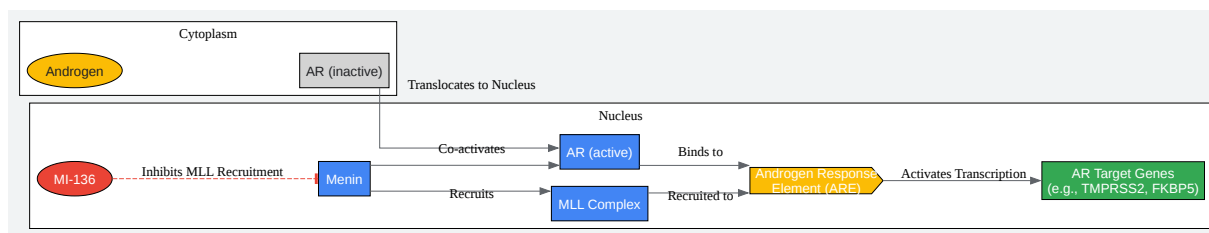


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Caption: **MI-136** disrupts the Menin-MLL interaction, inhibiting oncogenic gene transcription.

Androgen Receptor (AR) Signaling Pathway

In castration-resistant prostate cancer, the androgen receptor (AR) signaling axis remains a key driver of tumor growth. Menin has been identified as a crucial co-activator of AR. It facilitates the recruitment of the MLL complex to AR target genes, promoting their transcription. By inhibiting the menin-MLL interaction, **MI-136** effectively blocks AR-mediated transcription, leading to reduced proliferation of prostate cancer cells.[3][4]

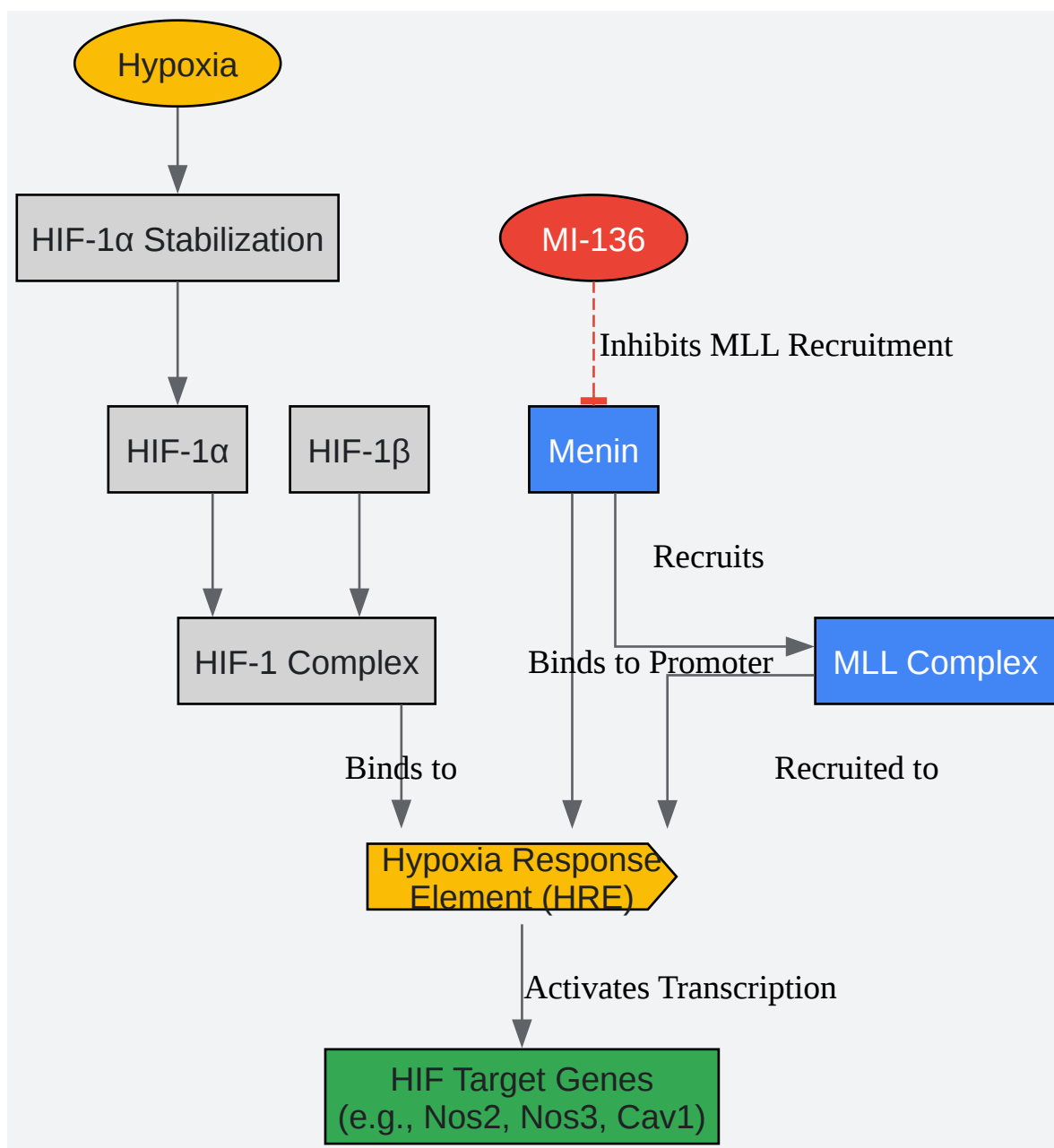


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Caption: **MI-136** inhibits AR signaling by preventing menin-mediated MLL complex recruitment.

Hypoxia-Inducible Factor (HIF) Signaling Pathway

In endometrial cancer, **MI-136** has been shown to suppress tumor growth by downregulating the expression of multiple components of the Hypoxia-Inducible Factor (HIF) signaling pathway. [3] Menin can directly bind to the promoters of HIF target genes, such as Nos2, Nos3, and Cav1, and regulate their transcription. By disrupting the menin-MLL complex, **MI-136** restricts the transcription of these genes, thereby inhibiting the proliferation of endometrial cancer cells. [3]



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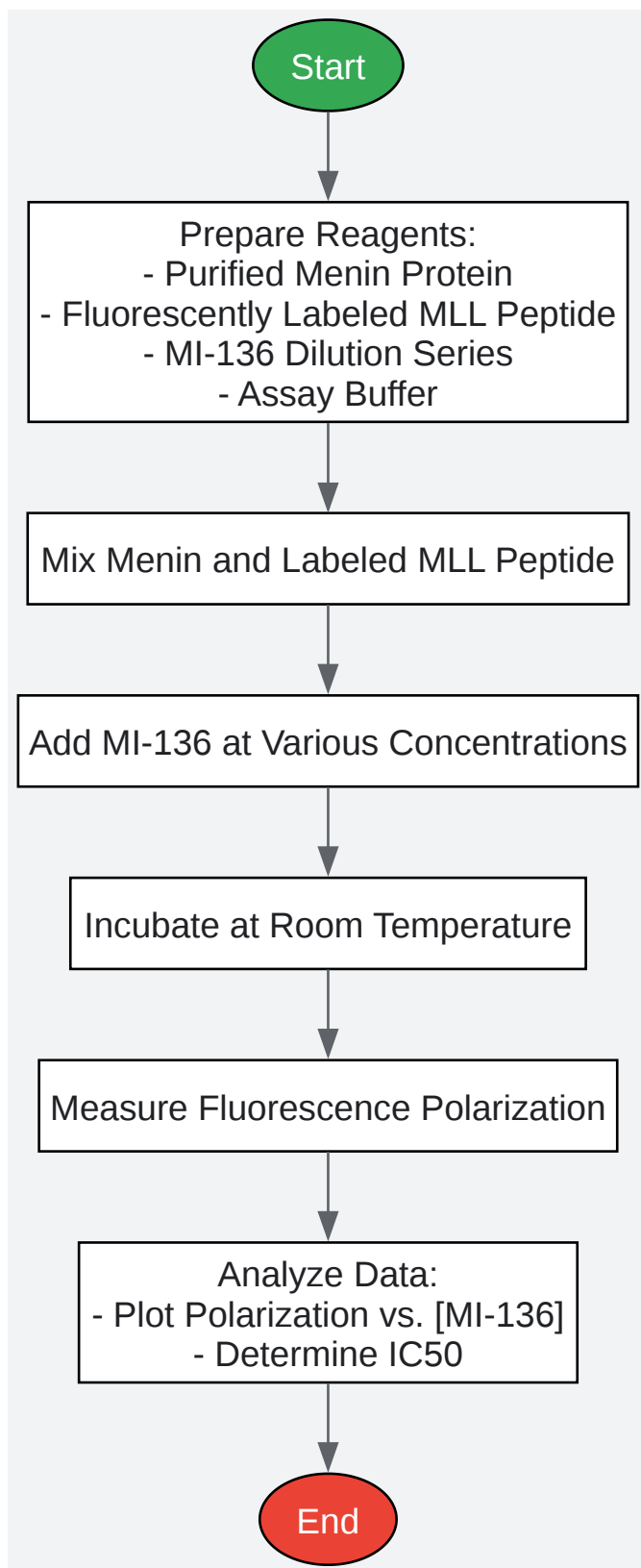
Caption: **MI-136** suppresses HIF signaling by disrupting menin-mediated transcription of target genes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of **MI-136**.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay measures the ability of **MI-136** to inhibit the binding of a fluorescently labeled MLL-derived peptide to menin.



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Caption: Workflow for the Fluorescence Polarization (FP) assay to determine the IC₅₀ of **MI-136**.

Methodology:

- Reagents and Materials:
 - Purified recombinant human menin protein.
 - Fluorescein-labeled MLL peptide (e.g., derived from the MLL N-terminus).
 - **MI-136**, dissolved in DMSO to create a stock solution and then serially diluted in assay buffer.
 - Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20.
 - 384-well, low-volume, black, round-bottom plates.
 - A microplate reader capable of measuring fluorescence polarization.
- Procedure:
 - Prepare a solution of menin protein and the fluorescently labeled MLL peptide in the assay buffer. The final concentrations should be optimized to be at or below the K_d of the interaction to ensure assay sensitivity.
 - Dispense the menin/labeled peptide mix into the wells of the 384-well plate.
 - Add serial dilutions of **MI-136** to the wells. Include control wells with DMSO only (for maximum polarization) and wells with only the labeled peptide (for minimum polarization).
 - Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
 - Measure the fluorescence polarization on a suitable plate reader.
- Data Analysis:

- The raw polarization values are converted to percent inhibition.
- Plot the percent inhibition as a function of the logarithm of the **MI-136** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of **MI-136** to menin, allowing for the determination of the dissociation constant (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

- Reagents and Materials:
 - Purified recombinant human menin protein.
 - **MI-136**, dissolved in a buffer matching the protein's dialysis buffer.
 - Dialysis Buffer: e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP.
 - An isothermal titration calorimeter.
- Procedure:
 - Dialyze the menin protein extensively against the ITC buffer. Dissolve **MI-136** in the final dialysis buffer.
 - Load the menin solution into the sample cell of the calorimeter.
 - Load the **MI-136** solution into the injection syringe.
 - Perform a series of small injections of the **MI-136** solution into the menin solution while monitoring the heat change.
 - Perform a control titration of **MI-136** into the buffer alone to account for the heat of dilution.
- Data Analysis:

- Subtract the heat of dilution from the binding data.
- Integrate the heat change for each injection to generate a binding isotherm.
- Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d , n , and ΔH .

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of **MI-136** on cell proliferation.

Methodology:

- Reagents and Materials:
 - Cancer cell lines of interest (e.g., LNCaP, VCaP, MLL-AF9).
 - Complete cell culture medium.
 - **MI-136**, dissolved in DMSO and serially diluted in culture medium.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
 - Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
 - 96-well cell culture plates.
 - A microplate reader capable of measuring absorbance at 570 nm.
- Procedure:
 - Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
 - Treat the cells with a serial dilution of **MI-136**. Include wells with DMSO as a vehicle control.
 - Incubate the cells for a specified period (e.g., 72 hours).

- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Normalize the absorbance values to the vehicle control to determine the percent viability.
 - Plot the percent viability as a function of the logarithm of the **MI-136** concentration.
 - Fit the data to a dose-response curve to calculate the IC50 value.

Western Blot for PARP Cleavage

This assay is used to detect apoptosis induced by **MI-136** by monitoring the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of executioner caspases.

Methodology:

- Reagents and Materials:
 - Cancer cell lines.
 - **MI-136**.
 - RIPA lysis buffer with protease and phosphatase inhibitors.
 - BCA protein assay kit.
 - SDS-PAGE gels and running buffer.
 - PVDF membrane.
 - Transfer buffer.

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies against full-length PARP and cleaved PARP.
- Primary antibody against a loading control (e.g., GAPDH or β -actin).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.
- Imaging system for chemiluminescence detection.
- Procedure:
 - Treat cells with **MI-136** at various concentrations and for different time points.
 - Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and then incubate with the primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 - Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Analyze the intensity of the bands corresponding to full-length PARP (approx. 116 kDa) and cleaved PARP (approx. 89 kDa).
 - An increase in the cleaved PARP band indicates the induction of apoptosis.
 - Normalize the band intensities to the loading control for semi-quantitative analysis.

Chromatin Immunoprecipitation (ChIP)-qPCR

ChIP-qPCR is used to determine if **MI-136** treatment reduces the occupancy of menin and the MLL complex at the promoters of specific target genes.

Methodology:

- Reagents and Materials:
 - Cancer cell lines.
 - **MI-136**.
 - Formaldehyde for cross-linking.
 - Glycine to quench cross-linking.
 - Cell lysis and chromatin shearing buffers.
 - Sonicator.
 - Antibodies against menin, MLL, or a specific histone mark (e.g., H3K4me3).
 - IgG as a negative control.
 - Protein A/G magnetic beads.
 - Wash buffers.
 - Elution buffer.
 - RNase A and Proteinase K.
 - DNA purification kit.
 - qPCR primers for target gene promoters and a negative control region.
 - SYBR Green qPCR master mix.
 - A real-time PCR instrument.

- Procedure:
 - Treat cells with **MI-136** or vehicle control.
 - Cross-link proteins to DNA with formaldehyde and quench with glycine.
 - Lyse the cells and shear the chromatin by sonication to obtain fragments of 200-500 bp.
 - Immunoprecipitate the chromatin with specific antibodies or IgG overnight.
 - Capture the antibody-chromatin complexes with protein A/G beads.
 - Wash the beads to remove non-specific binding.
 - Elute the chromatin and reverse the cross-links.
 - Treat with RNase A and Proteinase K, and purify the DNA.
 - Perform qPCR using primers for the target gene promoters.
- Data Analysis:
 - Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
 - Compare the enrichment of the target promoter regions in **MI-136**-treated versus vehicle-treated samples. A decrease in enrichment indicates that **MI-136** has displaced menin/MLL from the target gene.

Conclusion

MI-136 is a powerful and specific chemical probe for studying the menin-MLL protein-protein interaction. Its ability to potently inhibit this interaction in both biochemical and cellular contexts makes it an invaluable tool for researchers in oncology and epigenetics. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of **MI-136** in dissecting the biological roles of the menin-MLL axis and in the development of novel therapeutic strategies targeting this critical oncogenic driver.

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